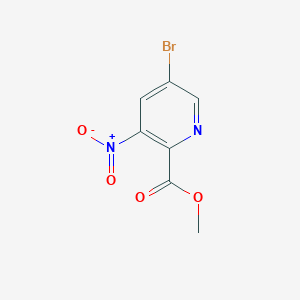
Methyl 5-bromo-3-nitropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of picolinic acid, featuring both bromine and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-nitropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl nicotinate followed by nitration. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-nitropicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Coupling: Boronic acids with a palladium catalyst under basic conditions.
Major Products Formed
Substitution: Products include various substituted picolinates depending on the nucleophile used.
Reduction: The major product is methyl 5-amino-3-nitropicolinate.
Scientific Research Applications
Methyl 5-bromo-3-nitropicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-nitropicolinate largely depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can be substituted by other functional groups, allowing the compound to interact with different molecular targets. These interactions can affect various cellular pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-3-fluoropicolinate: Similar in structure but with a fluorine atom instead of a nitro group.
Methyl 5-bromo-3-chloropicolinate: Contains a chlorine atom instead of a nitro group.
Methyl 5-bromo-3-aminopicolinate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 5-bromo-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which allows it to undergo a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
methyl 5-bromo-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
AFZXACGAOJTSDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















